Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate
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Overview
Description
Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazolidine ring with an ethyl ester group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrazolidine Ring: The pyrazolidine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolidine derivatives.
Scientific Research Applications
Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate can be compared with other pyrazolidine derivatives:
Similar Compounds: Pyrazole, pyrazolidine, and other trifluoromethyl-substituted heterocycles.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C13H15F3N2O2 |
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Molecular Weight |
288.27 g/mol |
IUPAC Name |
ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-3-5-9(6-4-8)13(14,15)16/h3-6,10-11,17-18H,2,7H2,1H3 |
InChI Key |
WQKVJAJXEUCOFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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